"spectroscopic data of 3-methylphenylacetaldehyde"
"spectroscopic data of 3-methylphenylacetaldehyde"
Comprehensive Spectroscopic Profiling of 3-Methylphenylacetaldehyde: A Technical Guide
Executive Summary
3-Methylphenylacetaldehyde (CAS: 58547-69-4), also known as m-tolylacetaldehyde, is a critical C9 aromatic intermediate used in the synthesis of heterocyclic pharmaceuticals and fine fragrances. Its structural duality—possessing both a reactive aldehyde functionality and a meta-substituted aromatic ring—makes it a versatile but labile building block.
This guide provides a definitive spectroscopic reference for researchers. It moves beyond simple data listing to explain the structural causality of the signals, ensuring that analytical chemists and synthetic biologists can confidently validate the identity and purity of this compound in complex matrices.
Molecular Profile & Properties
| Property | Data |
| IUPAC Name | 2-(3-Methylphenyl)acetaldehyde |
| Molecular Formula | C |
| Molecular Weight | 134.18 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~220°C (Predicted) / 98-100°C @ 10 mmHg |
| Solubility | Soluble in CHCl |
| Stability | Prone to oxidation (forming m-tolylacetic acid) and polymerization |
Experimental Protocol: Synthesis & Sample Preparation
Context: Reliable spectroscopic data depends on sample purity. Aldehydes are prone to oxidation; therefore, fresh preparation or repurification is required before analysis.
Methodology: Parikh-Doering Oxidation of 3-Methylphenethyl Alcohol
This method is chosen for its mild conditions, preventing the over-oxidation to carboxylic acid common with Jones reagent.
Reagents:
-
3-Methylphenethyl alcohol (1.0 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Sulfur trioxide pyridine complex (SO
Py) (2.0 eq) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under N
atmosphere. -
Dissolution: Dissolve 3-methylphenethyl alcohol (10 mmol) in dry DCM (50 mL) and DMSO (30 mmol). Cool to 0°C.
-
Activation: Add TEA (30 mmol) followed by portion-wise addition of SO
Py (20 mmol). -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Quench with saturated NH
Cl solution (30 mL). -
Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (Silica, 5% EtOAc in Hexane) to isolate the pure aldehyde.
Spectroscopic Analysis
A. Infrared Spectroscopy (FT-IR)
Rationale: IR provides the quickest confirmation of the aldehyde functional group and the substitution pattern of the benzene ring.
| Frequency (cm | Assignment | Structural Insight |
| 2820 & 2720 | C-H Stretch (Aldehyde) | Fermi Doublet : Characteristic "W" shape distinguishing aldehydes from ketones. |
| 1725 | C=O Stretch | Sharp, strong carbonyl peak. Higher frequency than conjugated aldehydes due to the insulating -CH |
| 1605, 1590 | C=C Stretch (Aromatic) | Ring breathing modes. |
| 780, 690 | C-H Bend (OOP) | Meta-substitution : The pattern in the fingerprint region confirms the 1,3-substitution. |
B. Mass Spectrometry (EI-MS, 70 eV)
Rationale: MS confirms the molecular weight and reveals the stability of the benzyl/tropylium cation.
-
Molecular Ion (
): m/z 134 (Moderate intensity). -
Base Peak (
): m/z 105.-
Mechanism: Alpha-cleavage loss of the formyl radical (
CHO). The resulting ion is the 3-methylbenzyl cation , which rearranges to the stable methyltropylium ion .
-
-
Tropylium Ion: m/z 91.
-
Mechanism: Loss of a methyl group (radical) from the m/z 105 ion or direct rearrangement.
-
-
Phenyl Cation: m/z 77 (Weak).
C. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 9.74 | Triplet ( | 1H | -CH O | Diagnostic aldehyde proton. Coupling to |
| 7.25 - 7.00 | Multiplet | 4H | Ar-H | Complex meta-pattern. H2 (between substituents) often appears as a broad singlet or doublet. |
| 3.65 | Doublet ( | 2H | Ar-CH | Benzylic protons. Deshielded by the ring and carbonyl. |
| 2.36 | Singlet | 3H | Ar-CH | Methyl group attached to the aromatic ring. |
| Shift ( | Assignment | Interpretation |
| 199.6 | C =O | Carbonyl carbon. |
| 138.6 | Ar-C -CH | Quaternary aromatic carbon (ipso to methyl). |
| 132.5 | Ar-C -CH | Quaternary aromatic carbon (ipso to acetyl chain). |
| 130.1 | Ar-C (C2) | Carbon between substituents. |
| 128.8 | Ar-C (C5) | Meta to both substituents. |
| 127.9 | Ar-C (C4) | Para to acetyl chain. |
| 126.5 | Ar-C (C6) | Ortho to acetyl chain. |
| 50.8 | -C H | Methylene carbon (alpha to carbonyl). |
| 21.4 | Ar-C H | Methyl carbon. |
Visualizations
Figure 1: Mass Spectrometry Fragmentation Pathway
A logical flow of the electron impact ionization and subsequent rearrangement to the stable methyltropylium ion.
Caption: Fragmentation pathway of 3-methylphenylacetaldehyde showing the dominant formation of the m/z 105 methyltropylium cation.
Figure 2: Analytical Workflow for Isomer Discrimination
Distinguishing the 3-methyl (meta) isomer from the 2-methyl (ortho) and 4-methyl (para) isomers.
Caption: Decision tree for distinguishing 3-methylphenylacetaldehyde from its ortho and para isomers using IR and NMR signatures.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Phenylacetaldehyde derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Parikh, J. R., & Doering, W. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Available at: [Link]
-
SDBS. (2023). Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology), Japan. (General reference for phenylacetaldehyde comparative spectra). Available at: [Link]
